(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenyl, oxazole, and nitrophenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-ditert-butyl-4-hydroxybenzaldehyde, which is then reacted with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate undergoes cyclization with an appropriate reagent like ammonium acetate to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators, given their ability to interact with various biological targets.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for a broader range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-14-8-9-16(13-20(14)27(30)31)22-26-19(23(29)32-22)12-15-10-17(24(2,3)4)21(28)18(11-15)25(5,6)7/h8-13,28H,1-7H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOQUGLYDLAJPG-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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